molecular formula C13H12BrN3O B2412010 N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide CAS No. 2094889-02-6

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B2412010
CAS No.: 2094889-02-6
M. Wt: 306.163
InChI Key: HMHFYIDFSWTQLC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is an organic compound characterized by the presence of a bromophenyl group, a cyanomethyl group, and a prop-2-yn-1-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 4-bromoaniline, propargyl bromide, and chloroacetonitrile.

    Step 1: N-alkylation of 4-bromoaniline with propargyl bromide in the presence of a base such as potassium carbonate to form N-(4-bromophenyl)prop-2-yn-1-amine.

    Step 2: Reaction of N-(4-bromophenyl)prop-2-yn-1-amine with chloroacetonitrile under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne and nitrile groups.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Products with oxidized alkyne or nitrile groups.

    Reduction: Products with reduced alkyne or nitrile groups, potentially forming amines or alkanes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science:

    Agrochemicals: Possible use in the synthesis of new agrochemical compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl, cyanomethyl, and prop-2-yn-1-yl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
  • N-(4-fluorophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide
  • N-(4-methylphenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide

Uniqueness

N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to biological targets or alter its reactivity in chemical transformations.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[cyanomethyl(prop-2-ynyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-2-8-17(9-7-15)10-13(18)16-12-5-3-11(14)4-6-12/h1,3-6H,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFYIDFSWTQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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